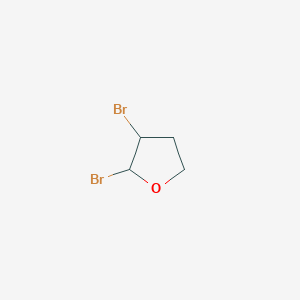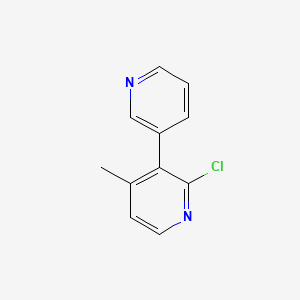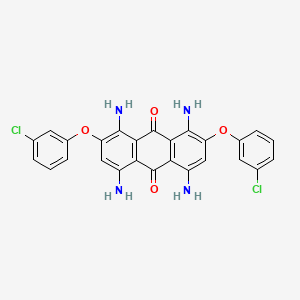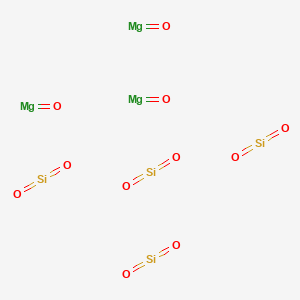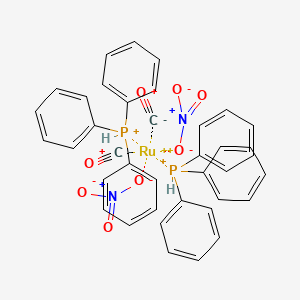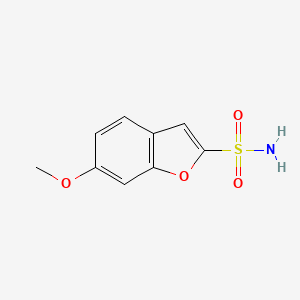
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound features an anthracene backbone with hydroxyl and dioxopentan-3-yl substituents, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions One common method starts with the preparation of the anthracene-9,10-dione core, which can be synthesized through the oxidation of anthracene using reagents like chromic acid or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.
化学反应分析
Types of Reactions
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In organic chemistry, 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its anthracene core, which exhibits strong fluorescence. It can be used to label biomolecules and track their interactions in live cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of hydroxyl and carbonyl groups makes it a candidate for drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its use in the production of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical modifications makes it versatile for material science applications.
作用机制
The mechanism by which 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, affecting molecular pathways and cellular functions. In material science, its electronic properties are harnessed to improve the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the dioxopentan-3-yl group.
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione: Similar but with an acetyl group instead of the dioxopentan-3-yl group.
1,4-Dihydroxy-2-methyl-9,10-anthraquinone: Similar but with a methyl group.
Uniqueness
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and dioxopentan-3-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
89607-92-1 |
|---|---|
分子式 |
C19H14O6 |
分子量 |
338.3 g/mol |
IUPAC 名称 |
2-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O6/c1-8(20)14(9(2)21)12-7-13(22)15-16(19(12)25)18(24)11-6-4-3-5-10(11)17(15)23/h3-7,14,22,25H,1-2H3 |
InChI 键 |
AJPNODVTGBSCSP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


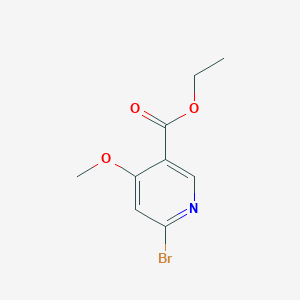
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
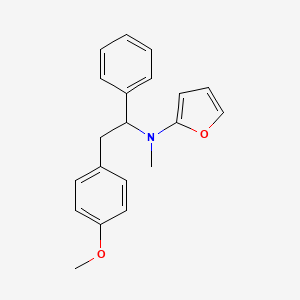

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

